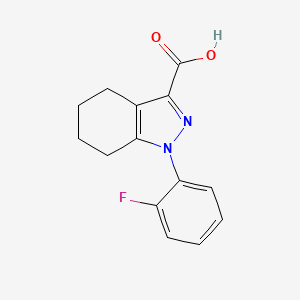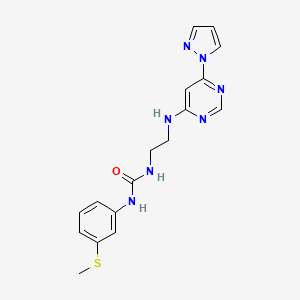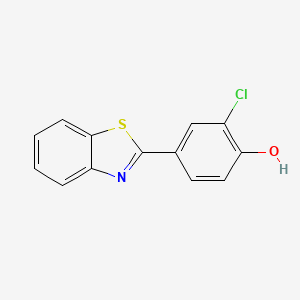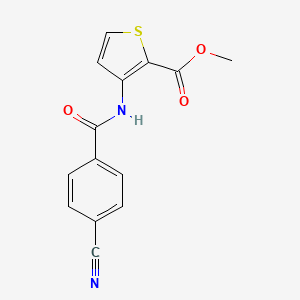![molecular formula C12H7ClF3N3S B2576272 4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-N-(プロプ-2-イン-1-イル)-1,3-チアゾール-2-アミン CAS No. 2060751-04-2](/img/structure/B2576272.png)
4-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-N-(プロプ-2-イン-1-イル)-1,3-チアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H7ClF3N3S and its molecular weight is 317.71. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
この化合物は、トリフルオロメチルピリジン (TFMP) の誘導体として、農薬業界で広く使用されています . TFMP 誘導体の主な用途は、作物を害虫から保護することです . フルアジフォップ-ブチルは、農薬市場に導入された最初の TFMP 誘導体であり、それ以降、20 種類以上の新しい TFMP を含む農薬が ISO 共通名を取得しています .
医薬品用途
いくつかの TFMP 誘導体は、医薬品および獣医業界でも使用されています . TFMP 部分を含む 5 つの医薬品と 2 つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
細菌ホスホパンテテイン転移酵素の阻害剤
4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-N-(4-メトキシピリジン-2-イル)ピペラジン-1-カルボチオアミド (ML267) は、本化合物の構造類似体であり、細菌ホスホパンテテイン転移酵素の強力な阻害剤であることが判明しました . この酵素は、細菌の細胞生存と病原性に不可欠です .
細菌における二次代謝の減衰
ML267 は、亜致死量で枯草菌に適用した場合、Sfp-PPTase 依存性代謝産物の産生を減衰させることが判明しています . これは、細菌の増殖と二次代謝を制御する可能性のある用途を示唆しています .
抗菌活性
ML267 は、メチシリン耐性黄色ブドウ球菌に対して抗菌活性を示しました . これは、抗生物質耐性細菌感染症の治療における可能性のある用途を示唆しています .
有機合成
3-クロロ-5-(トリフルオロメチル)ピリジン-2-オールは、本化合物の構造類似体であり、有機合成で一般的に使用される試薬です . アルキル化反応や塩素化反応に参加することができます .
作用機序
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition results in the attenuation of secondary metabolism in bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTases, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine disrupts this pathway, leading to downstream effects such as the attenuation of secondary metabolism and the inhibition of bacterial growth .
Pharmacokinetics
The ADME properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine have been studied. The compound exhibits good absorption, distribution, metabolism, and excretion profiles . These properties impact the bioavailability of the compound, making it effective in inhibiting bacterial PPTases .
Result of Action
The molecular and cellular effects of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine include the inhibition of bacterial PPTases and the attenuation of secondary metabolism . These effects lead to the inhibition of bacterial growth .
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-2-3-17-11-19-9(6-20-11)10-8(13)4-7(5-18-10)12(14,15)16/h1,4-6H,3H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKTUTCGQWKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)

![2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2576193.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)


![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2576206.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)


